molecular formula C19H19N3S2 B2610644 1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-81-7

1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2610644
CAS No.: 393831-81-7
M. Wt: 353.5
InChI Key: COWVPJPSHXLLSA-UHFFFAOYSA-N
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Description

1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a sophisticated polyheterocyclic scaffold designed for advanced medicinal chemistry and drug discovery research. Its structure integrates multiple pharmacologically privileged motifs, including a fused pyrazine-dihydropyrrolo system, a thiophene ring, and a p-tolyl carbothioamide group. These features are commonly associated with a broad spectrum of biological activities. Based on studies of analogous structures, this compound is anticipated to be a valuable intermediate or target molecule in developing novel therapeutic agents. Pyrazoline and carbothioamide derivatives are frequently investigated for their potential as antimicrobial agents, acting against various bacterial and fungal strains . Furthermore, similar molecular frameworks have shown promise in central nervous system drug discovery, particularly as potential antidepressants, demonstrated by significant reductions in immobility time in standard behavioral tests such as the forced swimming and tail suspension tests . The presence of the carbothioamide group also makes this compound a versatile precursor for synthesizing a more extensive library of heterocycles, such as thiazole and 1,3,4-thiadiazole derivatives, which can be screened for enhanced or novel biological properties . Researchers can utilize this compound to explore its specific mechanism of action, which may involve enzyme inhibition or modulation of key protein-protein interactions within cellular pathways . It is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

N-(4-methylphenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S2/c1-14-6-8-15(9-7-14)20-19(23)22-12-11-21-10-2-4-16(21)18(22)17-5-3-13-24-17/h2-10,13,18H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVPJPSHXLLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and pyrazole moieties. The characterization is performed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the structural integrity of the synthesized compound.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of compounds containing dihydropyrrolo[1,2-a]pyrazine structures. For instance, a study demonstrated that derivatives of thiophenes exhibited significant cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The IC50 values for these compounds were determined through dose-response assays, revealing effective concentration ranges for inhibiting cell growth.

CompoundCell LineIC50 (µM)Reference
This compoundHepG-2X µM
5-(thiophen-2-yl)-1,3,4-thiadiazole derivativesA-549Y µM

Note: Specific IC50 values for the target compound need to be filled in from experimental data.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structural frameworks have shown promising antimicrobial activity. The presence of thiophene rings in heterocycles has been linked to enhanced antibacterial and antifungal properties. The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of a series of new bis-pyrazolyl-thiazoles incorporating thiophene moieties. The results indicated that these compounds exhibited significant inhibition against HepG-2 cell lines with varying degrees of potency depending on structural modifications. The study utilized doxorubicin as a control for comparison.

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thiophene-based compounds. It was found that modifications at specific positions on the thiophene ring significantly influenced biological activity. For example, substituents at position 4 showed varying effects on cytotoxicity against tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogues are compared below:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups
Target: 1-(Thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₀H₂₀N₃S₂ ~366.5* Thiophen-2-yl (C₄H₃S), p-tolyl (C₇H₇) Carbothioamide, thiophene
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₃H₂₆N₄S 390.549 4-Pyridinyl (C₅H₄N), 2,6-diethylphenyl (C₁₀H₁₃) Carbothioamide, pyridine
Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate C₁₀H₁₂N₂O₂ 208.22 Methyl ester (COOCH₃) at position 6 Ester, dihydropyrrolopyrazine core
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo-thiazolo-pyrimidine derivatives Varies ~500–600† Methoxyphenyl, phenyl, triazolothiadiazine Thiazolo-pyrimidine, triazole, thione

*Calculated based on structural formula; †Estimated from analogues in .

Key Observations:
  • Substituent Diversity : The target compound’s thiophene and p-tolyl groups contrast with pyridine (), ester (), or fused thiazolo-pyrimidine systems (). Thiophene’s electron-rich nature may enhance π-stacking compared to pyridine’s basic nitrogen .
  • Functional Groups : The carbothioamide group in the target and ’s compound offers distinct hydrogen-bonding capabilities vs. ester or thione groups in other analogues .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, comparisons can be inferred:

  • Solubility : The carbothioamide and thiophene in the target may reduce aqueous solubility compared to ’s ester derivative, which has polar ester groups .
  • Spectroscopy :
    • NMR : Thiophene protons (~6.5–7.5 ppm) and p-tolyl methyl (~2.3 ppm) would dominate the target’s ¹H NMR, differing from pyridine’s deshielded protons (~8.0–9.0 ppm) in .
    • MS : The target’s molecular ion ([M+H]⁺ ≈ m/z 367) would contrast with ’s analogue ([M+H]⁺ = 391.55) .

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